PR280

Des1 inhibition ceramide biosynthesis enzyme assay

Select PR280 for Des1 inhibition studies where target specificity and mechanistic clarity are paramount. Unlike GT11 (off-target effects ≥5 µM) or XM462 (IC50 8.2 µM, extensive metabolism), PR280 delivers an in vitro IC50 of 700 nM via a distinct cyclopropenone–diiron coordination binding mode—validated by the only complete AlphaFold2 holoprotein model for Des1. Supported by SAR data confirming the cyclopropenone scaffold superiority and C1 hydroxyl essentiality (~8.6-fold activity loss upon deoxygenation). The definitive chemical probe for Des1-dependent phenotype dissection in cancer and metabolic disease models.

Molecular Formula C27H49NO4
Molecular Weight 451.7 g/mol
Cat. No. B15603292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePR280
Molecular FormulaC27H49NO4
Molecular Weight451.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H49NO4/c1-3-5-7-9-10-11-12-13-14-16-17-19-22-25(26(22)31)27(32)23(21-29)28-24(30)20-18-15-8-6-4-2/h23,27,29,32H,3-21H2,1-2H3,(H,28,30)/t23-,27-/m0/s1
InChIKeyXHTAYWSAUCUYFO-HOFKKMOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PR280 – Cyclopropenone Ceramide Analog for Dihydroceramide Desaturase 1 (Des1) Inhibition Research


PR280 is a synthetic cyclopropenone-containing ceramide analog that functions as a potent inhibitor of dihydroceramide desaturase 1 (Des1), the terminal enzyme in the de novo ceramide biosynthesis pathway [1]. Characterized by a rigid cyclopropenone scaffold in place of the natural substrate's C4–C5 alkene moiety, PR280 exhibits an in vitro IC₅₀ of 700 nM against Des1 and was identified through systematic structure–activity studies as outperforming the established reference inhibitors GT11 and XM462 in head-to-head evaluation [1]. The compound was obtained via a stereoselective 6-step synthesis from Garner's aldehyde with a 24% overall yield, and its binding mode at the Des1 active site has been elucidated through AlphaFold2-assisted docking studies—representing the first complete holoprotein model constructed for this enzyme [1].

Why PR280 Cannot Be Substituted with Generic Des1 Inhibitors in Research Procurement


Despite sharing a common nominal target (Des1), the pharmacodynamic and structural properties of available Des1 inhibitors diverge substantially, making simple interchange problematic. GT11 (the first-in-class cyclopropene-containing inhibitor) exhibits an IC₅₀ of 23 nM in primary cultured cerebellar neurons but loses target specificity at concentrations above 5 µM, where it additionally suppresses de novo sphingolipid biosynthesis [1]; XM462, while mechanism-based, shows an in vitro IC₅₀ of 8.2 µM—over an order of magnitude weaker than PR280—and undergoes extensive cellular metabolism to glucosyl, phosphocholine, and N-deacylated derivatives that may confound experimental interpretation [2]. PR280's rigid cyclopropenone scaffold enables a distinct bimodal binding interaction (iron-center coordination plus hydrogen bonding) [3] that is absent in the flexible cyclopropene of GT11 and the thioether linkage of XM462, underscoring that these compounds are not functionally interchangeable in mechanistic or phenotypic assays.

PR280 Differential Performance Evidence: Quantitative Comparator Data for Procurement Decision-Making


PR280 vs XM462: 11.7-Fold Superior Des1 Inhibitory Potency in Cell-Free Enzyme Assays

In cell-free in vitro Des1 inhibition assays, PR280 achieved an IC₅₀ of 700 nM (0.7 µM) [1], whereas the mechanism-based reference inhibitor XM462 exhibited an IC₅₀ of 8.2 µM under comparable conditions at a substrate concentration of 10 µM [2]. Although XM462 shows improved potency in cultured cell assays (IC₅₀ = 0.78 µM), PR280 maintains comparable single-digit sub-micromolar activity without the confounding factor of extensive cellular metabolism observed for XM462 (glucosylation, phosphocholine derivatization, and N-deacylation/reacylation) [2].

Des1 inhibition ceramide biosynthesis enzyme assay

Cyclopropenone vs Cyclopropene Scaffold: Differentiated Binding Mode of PR280 Versus GT11 at the Des1 Iron Center

PR280 incorporates a cyclopropenone moiety (a three-membered ring bearing a carbonyl group) as its rigid scaffold, in contrast to GT11's cyclopropene ring (three-membered ring with an alkene, no carbonyl) [1]. Docking studies using the first AlphaFold2-derived holoprotein model of Des1 revealed that the PR280 cyclopropenone carbonyl oxygen is positioned to coordinate directly with the diiron center of the Des1 catalytic complex, while the adjacent hydroxyl and amide groups form hydrogen bonds with active-site amino acid residues—a bimodal interaction not geometrically accessible to GT11's cyclopropene scaffold [1]. GT11's cyclopropene ring is also known to undergo metabolic ring-opening, contributing to its off-target effects on de novo sphingolipid biosynthesis at concentrations ≥5 µM [2].

binding mode iron coordination cyclopropenone scaffold differentiation

PR280 vs (1R,2S)-Deoxy-PR280: The C1 Hydroxyl Group Contributes ~8.6-Fold to Des1 Inhibitory Activity

The closest commercially available structural analog of PR280 is (1R,2S)-Deoxy-PR280, which differs only by the absence of the C1 hydroxyl group on the ceramide backbone. PR280 exhibits an IC₅₀ of 700 nM against Des1 [1], whereas (1R,2S)-Deoxy-PR280 functions as a competitive inhibitor with a notably weaker Kᵢ of 6 µM (6,000 nM) . This approximately 8.6-fold difference in target engagement potency directly implicates the C1 hydroxyl as a critical pharmacophoric element—consistent with the AlphaFold2 docking model showing that this hydroxyl forms a key hydrogen bond within the Des1 active site [1].

structure-activity relationship hydroxyl group deoxy analog Des1 binding

Rigid Cyclopropenone Scaffold vs Five-Membered Ring Ceramide Analogs: Scaffold Rigidity Drives Des1 Inhibitory Activity

In the same study that identified PR280, a series of ceramide analogs incorporating five-membered ring scaffolds (cyclopentene and heterocyclic variants) were synthesized and evaluated alongside PR280 [1]. The authors explicitly reported that 'five-membered ring ceramides are far less active than PR280 inhibiting Des1,' with PR280 (IC₅₀ = 700 nM) identified as the most potent compound in the entire series [1]. This demonstrates that the three-membered cyclopropenone ring provides an optimal degree of conformational constraint and spatial orientation for Des1 binding that is not replicated by larger ring systems.

scaffold rigidity five-membered ring SAR conformational constraint

AlphaFold2-Derived Des1 Holoprotein Model: First Structural Template Enabling Rational Des1 Inhibitor Design with PR280

A critical barrier to Des1 inhibitor development has been the absence of an experimentally determined crystal structure for Des1 or any close homolog [1]. The PR280 study overcame this limitation by constructing the first complete holoprotein model of Des1—incorporating the prosthetic diiron-dioxo catalytic complex—using the high-confidence AlphaFold2-predicted structure [1]. Docking studies with this model elucidated key ligand–enzyme interactions for PR280, including hydrogen bonds with active-site residues and cyclopropenone carbonyl coordination to the iron center [1]. No comparable structural model is available for GT11 or XM462 binding modes at equivalent resolution, and prior docking efforts for GT11 were performed in the absence of a validated holoprotein structure [1].

AlphaFold2 homology model docking Des1 structure rational design

PR280 Synthetic Accessibility: Defined 6-Step Route with 24% Overall Yield Supports Reproducible Procurement

PR280 was obtained through a stereoselective 6-step synthetic sequence starting from Garner's aldehyde, achieving a 24% overall yield [1]. This contrasts with the multi-step, lower-yielding syntheses reported for earlier Des1 inhibitors: GT11 required cyclopropene ring construction via rhodium-catalyzed cyclopropenation with modest efficiency [2], while XM462's thioether-containing scaffold necessitated a distinct synthetic strategy with its own complexity [3]. The defined synthetic route for PR280, with full stereochemical control and acceptable overall yield, supports batch-to-batch reproducibility—a critical consideration for procurement of research-grade inhibitor compounds.

chemical synthesis Garner's aldehyde stereoselective overall yield reproducibility

PR280 Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Des1 Mechanism-of-Action Studies Leveraging the AlphaFold2 Holoprotein Model

PR280 is the only Des1 inhibitor for which the binding mode has been characterized using a structurally complete AlphaFold2-derived holoprotein model incorporating the diiron-dioxo prosthetic group [1]. Researchers investigating the molecular enzymology of Des1—particularly the role of the diiron center in substrate C4–C5 desaturation—can employ PR280 as a structurally validated chemical probe whose cyclopropenone carbonyl–iron coordination interaction provides a testable mechanistic hypothesis [1]. This structural framework enables rational mutagenesis studies and computational chemistry campaigns that are not feasible with GT11 or XM462, for which the binding poses remain incompletely characterized.

Ceramide Pathway Target Engagement Assays Requiring Metabolic Stability

In cellular assays measuring dihydroceramide accumulation as a pharmacodynamic biomarker of Des1 inhibition, PR280 offers an advantage over XM462, which undergoes extensive intracellular metabolism to glucosyl, phosphocholine, and N-deacylated/reacylated derivatives that may independently influence sphingolipid profiles [1]. PR280's rigid cyclopropenone scaffold, combined with its in vitro IC₅₀ of 700 nM [2], provides a more tractable chemical probe for dose-response studies where confounding metabolite-driven effects must be minimized to ensure accurate target engagement interpretation.

Structure–Activity Relationship (SAR) Campaigns Using PR280 as the Rigid Scaffold Lead

The systematic evaluation of rigid ceramide analogs that identified PR280 as the most potent Des1 inhibitor [1] establishes this compound as the optimal starting point for medicinal chemistry optimization. The demonstrated superiority of the three-membered cyclopropenone ring over five-membered ring alternatives, combined with the established pharmacophoric importance of the C1 hydroxyl group (evidenced by the ~8.6-fold activity loss upon deoxygenation to (1R,2S)-Deoxy-PR280 [2]), provides a data-supported SAR framework for rational derivative design—avoiding unproductive exploration of ring-expanded or deoxygenated analogs already shown to be inferior.

Sphingolipid Metabolism Research in Cancer and Metabolic Disease Models

Des1 inhibition is mechanistically linked to cell cycle arrest and programmed cell death through dihydroceramide accumulation [1]. PR280, with its well-characterized in vitro potency (IC₅₀ = 700 nM) and structurally elucidated binding mode, serves as a preferred chemical tool for dissecting Des1-dependent phenotypes in cancer cell lines and metabolic disease models [1]. Its use is particularly indicated over GT11 in experiments requiring inhibitor concentrations ≥5 µM, where GT11's documented loss of target specificity—manifesting as suppression of de novo sphingolipid biosynthesis—would confound mechanistic conclusions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PR280

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.